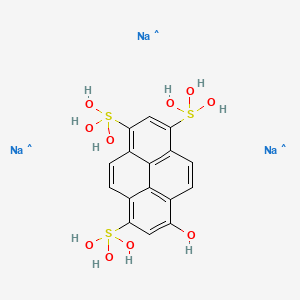
3-epi-Sideroxylonal B; 4-epi-Sideroxylonal C; 8-Formylloxophlebal A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A are natural phenolic compounds primarily extracted from the branches of Eucalyptus species, such as Eucalyptus globulus
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A typically involves the extraction from natural sources rather than synthetic routes. These compounds can be isolated from the branches of Eucalyptus globulus using solvent extraction methods. The extraction process generally involves the use of ethanol or hexane as solvents, followed by chromatographic purification to obtain the pure compounds .
Industrial Production Methods
Industrial production of these compounds is not well-documented, as they are primarily obtained through natural extraction methods. advancements in biotechnological methods and large-scale extraction techniques could potentially enhance the yield and purity of these compounds for industrial applications.
化学反应分析
Types of Reactions
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl and aldehyde groups in their structures.
Common Reagents and Conditions
Common reagents used in the reactions of these compounds include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the phenolic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield alcohol derivatives.
科学研究应用
Chemistry: These compounds are used as intermediates in the synthesis of other complex molecules and as reference standards in analytical chemistry.
Biology: They exhibit significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has shown that these compounds can inhibit human plasminogen activator inhibitor type-1, making them potential candidates for therapeutic applications.
Industry: Due to their natural origin and biological activities, these compounds are explored for use in natural product-based formulations and as bioactive additives in various industrial products.
作用机制
The mechanism of action of 3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A involves their interaction with specific molecular targets and pathways. These compounds are known to inhibit enzymes such as human plasminogen activator inhibitor type-1, which plays a role in regulating fibrinolysis . The inhibition of this enzyme can lead to increased fibrinolytic activity, which is beneficial in preventing blood clots and related conditions .
相似化合物的比较
Similar Compounds
Sideroxylonal A: Another phloroglucinol dimer with similar biological activities and chemical properties.
Sideroxylonal B: A closely related compound with slight structural differences that affect its biological activity.
Uniqueness
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A are unique due to their specific stereochemistry and the presence of multiple functional groups that contribute to their diverse biological activities. Their ability to inhibit specific enzymes and their natural origin make them valuable for various scientific and industrial applications .
属性
IUPAC Name |
2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDMQGEKNBIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
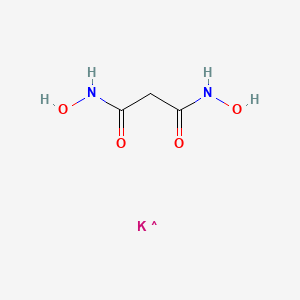

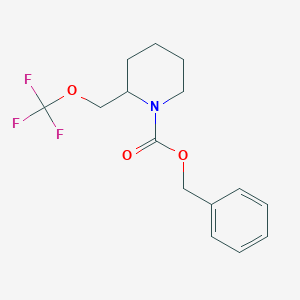
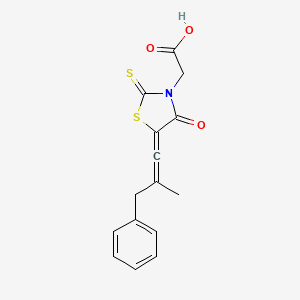
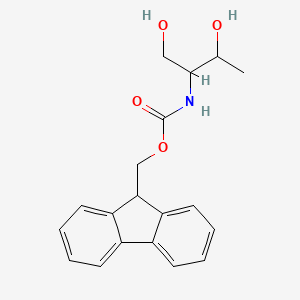
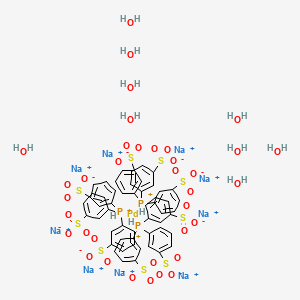
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
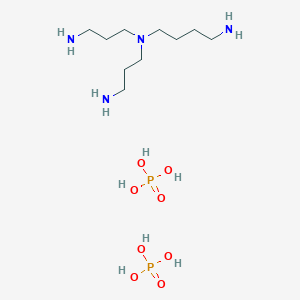
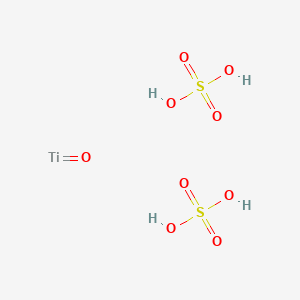
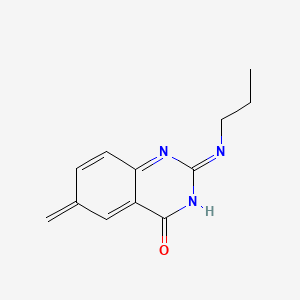
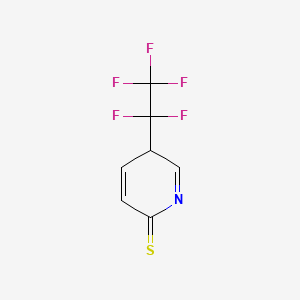
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)

